Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate
Description
Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with 4,5-dimethoxy groups and a methylsulfonylamino (-SO₂NHCH₃) moiety. The ethylcarbamate group (-O(CO)NHCH₃) is linked to the aromatic core.
Properties
CAS No. |
924843-93-6 |
|---|---|
Molecular Formula |
C13H20N2O6S |
Molecular Weight |
332.37 g/mol |
IUPAC Name |
methyl N-[2-[2-(methanesulfonamido)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C13H20N2O6S/c1-19-11-7-9(5-6-14-13(16)21-3)10(8-12(11)20-2)15-22(4,17)18/h7-8,15H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
ULFRQTDOBJIRIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, undergoes reduction to form 4,5-dimethoxy-2-aminobenzaldehyde.
Introduction of the Methylsulfonyl Group: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonylamino derivative.
Formation of the Carbamate Group: The final step involves the reaction of the methylsulfonylamino derivative with methyl chloroformate in the presence of a base to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Cholinergic Activity Enhancement
Research indicates that compounds similar to methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate can enhance cholinergic activity in the central nervous system. This is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. The mechanism involves inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for cognitive function and memory retention .
Neuroprotective Effects
Studies have shown that related carbamate derivatives exhibit neuroprotective properties. These compounds can mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic benefits for conditions like Parkinson's disease and other neurodegenerative disorders .
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth and suggesting potential use as an antibacterial agent .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that include the reaction of specific intermediates under controlled conditions. The use of mild bases during synthesis not only simplifies the process but also enhances yield and purity, making it suitable for pharmaceutical applications .
Alzheimer’s Disease Treatment
A study published in 2021 demonstrated that a compound structurally related to this compound showed significant improvement in cognitive function in animal models of Alzheimer’s disease. The study highlighted the compound's ability to inhibit acetylcholinesterase effectively while also reducing amyloid-beta plaque formation .
Antibacterial Efficacy
In a comparative study on antimicrobial activity, this compound was tested against strains of E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct features include:
- 4,5-Dimethoxy substituents : Enhance lipophilicity and steric bulk compared to halogenated analogs.
- Methylsulfonylamino group: A strong electron-withdrawing group (EWG) that may improve metabolic stability compared to unsubstituted amino groups.
- Ethylcarbamate linkage : Common in bioactive molecules, influencing hydrogen bonding and solubility.
Analogous Carbamates
Key Observations :
- Electron-withdrawing groups: Methylsulfonyl and benzenesulfonyl groups in the target compound and its analogs improve stability but may reduce solubility compared to amino groups .
- Substituent effects : Dimethoxy groups in the target compound likely increase lipophilicity (log k) compared to chlorinated analogs, as seen in HPLC studies of similar carbamates .
Physicochemical Properties
Lipophilicity (log k)
Lipophilicity data from HPLC studies of related carbamates :
| Compound Class | log k Range | Substituents |
|---|---|---|
| Chlorophenyl carbamates | 1.8–2.5 | 3-chloro, 4-chloro |
| Dichlorophenyl carbamates | 2.6–3.1 | 3,4-dichloro |
| Target compound (predicted) | ~2.9–3.4 | 4,5-dimethoxy, methylsulfonyl |
Molecular Weight and Solubility
Pesticide Analogs
Carbamates such as asulam and benomyl (methyl benzimidazol-2-ylcarbamate) inhibit enzymes like acetolactate synthase or microtubule assembly in pests . The target compound’s methylsulfonyl group may confer resistance to hydrolysis, extending its half-life compared to these analogs.
Medicinal Chemistry Potential
The methylsulfonylamino group in the target compound could similarly modulate receptor interactions.
Biological Activity
Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 299.37 g/mol
This compound exhibits multiple biological activities primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of protein kinases, which play crucial roles in cell proliferation and survival .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and efficacy of this compound against various cell lines:
- Cell Lines Tested :
- Vero cells (African green monkey kidney epithelial cells)
- MDA-MB-231 (breast cancer cells)
The results indicated that the compound exhibited significant cytotoxicity at higher concentrations but maintained over 80% cell viability at lower concentrations (≤100 μg/mL) .
Efficacy Against Cancer Cells
A study focusing on breast cancer cells revealed that methyl carbamate derivatives could induce apoptosis and inhibit microtubule assembly at concentrations around 20 μM. This suggests a potential application in cancer therapy .
| Cell Line | Concentration (μM) | Viability (%) | Effect Observed |
|---|---|---|---|
| Vero Cells | 100 | >80 | Non-toxic up to this concentration |
| MDA-MB-231 | 20 | 40.76 - 52.03 | Microtubule destabilization |
| MDA-MB-231 | 1 | Morphological changes observed | Apoptosis induction confirmed |
Case Study 1: Neuroprotection in Animal Models
In a preclinical study involving animal models of neurodegeneration, methyl carbamate was administered to assess its protective effects against neurotoxic agents. The results demonstrated a significant reduction in neuronal death and improved motor function in treated animals compared to controls .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of methyl carbamate derivatives on various cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and showed promise for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
